molecular formula C11H15NO4S B14836208 N-(3-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide

N-(3-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide

Katalognummer: B14836208
Molekulargewicht: 257.31 g/mol
InChI-Schlüssel: AQCWMVIXJZUBIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H15NO4S. This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-5-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(3-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of N-(3-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C11H15NO4S

Molekulargewicht

257.31 g/mol

IUPAC-Name

N-(3-cyclopropyloxy-5-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C11H15NO4S/c1-15-10-5-8(12-17(2,13)14)6-11(7-10)16-9-3-4-9/h5-7,9,12H,3-4H2,1-2H3

InChI-Schlüssel

AQCWMVIXJZUBIS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)NS(=O)(=O)C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.